4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound known for its unique structural configuration and potential applications in various scientific fields. Its intricate structure combines several functional groups, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps starting from readily available starting materials. The process often begins with the synthesis of 1,2,3,4-tetrahydroquinoline, followed by functional group transformations to introduce the ethyl and methoxyacetyl groups. The final step usually involves sulfonamide formation by reacting the tetrahydroquinoline derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance yield and efficiency. Optimized reaction conditions, including temperature control and the use of catalysts, are employed to ensure high purity and reduce by-products. Automation and in-line monitoring help maintain consistency and quality during production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Performed using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to prevent over-oxidation.
Reduction: : Catalytic hydrogenation using palladium on carbon or other mild reducing agents.
Substitution: : Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Depending on the reaction type, the products can vary. For instance, oxidation may yield quinoline derivatives, while reduction may lead to the formation of dihydroquinoline compounds. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in diverse research areas:
Chemistry: : Studied for its reactivity and as a precursor in the synthesis of complex molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly influencing cellular processes.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding alters the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects like reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Compared to other tetrahydroquinoline derivatives, 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-methyl-N-(2-quinolinyl)benzenesulfonamide: : Differing primarily in the methyl and quinolinyl groups.
4-ethyl-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar in structure but with a phenyl group instead of the methoxyacetyl group.
Biological Activity
4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tetrahydroquinoline core substituted with an ethyl group and a benzenesulfonamide moiety. The molecular formula is C18H24N2O3S, and it has a molecular weight of 356.46 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H24N2O3S |
Molecular Weight | 356.46 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline derivatives with various acylating agents. The method may include steps such as:
- Formation of Tetrahydroquinoline : Using appropriate starting materials such as aniline derivatives.
- Acetylation : Introducing the methoxyacetyl group through acylation reactions.
- Sulfonamide Formation : Reacting the resulting intermediate with benzenesulfonyl chloride to yield the final product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded in the range of 8-32 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa | 15 | Moderate inhibition |
MCF-7 | 10 | High inhibition |
The proposed mechanism for the biological activity includes:
- Inhibition of Enzymatic Pathways : The sulfonamide portion may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
Case Studies
A series of case studies have been documented regarding the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures had enhanced activity against resistant strains of bacteria when combined with conventional antibiotics.
- Cancer Treatment Trials : Preclinical trials involving animal models showed promising results where administration of the compound led to significant tumor size reduction compared to control groups.
Properties
IUPAC Name |
4-ethyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-15-6-10-18(11-7-15)27(24,25)21-17-9-8-16-5-4-12-22(19(16)13-17)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDARGNINJKRUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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